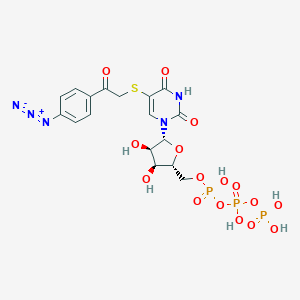
3-Carboxyphenyl phenylacetamidomethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carboxyphenyl phenylacetamidomethylphosphonate, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. CPP is a phosphonate derivative of phenylacetamide, which is synthesized through a multi-step process. CPP has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Wissenschaftliche Forschungsanwendungen
Spectroscopic Applications
- Phosphonofluoresceins Development : 3-Carboxyphenyl phenylacetamidomethylphosphonate has been instrumental in the development of 3-phosphonofluoresceins, a new class of xanthene dyes. These compounds demonstrate enhanced water solubility and show potential in intracellular imaging and membrane potential sensing due to their ability to persist in an open, visible light-absorbing state even at low pH and in low dielectric media (Turnbull et al., 2021).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : This compound has been used to synthesize derivatives like diethyl (phenylamino) methyl phosphonate derivatives, which show significant potential as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness is due to their strong adsorption energies and interaction with metallic surfaces (Moumeni et al., 2020).
- Transition Metal Phosphonate Compounds : It aids in creating novel transition metal phosphonate compounds. These compounds exhibit variable magnetic behavior, which is crucial in materials science for developing new magnetic materials (Li et al., 2009).
Agricultural and Biological Applications
- Inhibition of Plant Enzymes : Derivatives of 3-Carboxyphenyl phenylacetamidomethylphosphonate have been used to inhibit delta1-pyrroline-5-carboxylate (P5C) reductase in plants, which is a shared step in all pathways leading to proline synthesis. This inhibition opens doors for the design of new herbicides (Forlani et al., 2008).
Analytical Chemistry and Catalysis
- Synthesis and Structural Characterization in Chemistry : The compound aids in synthesizing and characterizing new metal complexes, which are essential in catalysis and analytical chemistry. This includes the development of novel dental monomers with both phosphonic and carboxylic acid functional groups for potential dental applications (Sahin et al., 2009).
Environmental Impact
- Identification as an Environmental Pollutant : Studies have identified derivatives of triphenylphosphonium compounds, related to 3-Carboxyphenyl phenylacetamidomethylphosphonate, as emerging contaminants in aquatic environments. This highlights the need for environmental monitoring and potential regulation of these compounds (Schlüsener et al., 2015).
Radiopharmaceutical Development
- Development in Radiopharmaceuticals : Its derivatives have been used in the development of radiopharmaceuticals like rhenium-186-labeled compounds for palliation of metastatic bone pain, demonstrating its utility in medical diagnostics and treatment (Ogawa et al., 2005).
Eigenschaften
CAS-Nummer |
125319-03-1 |
|---|---|
Produktname |
3-Carboxyphenyl phenylacetamidomethylphosphonate |
Molekularformel |
C16H16NO6P |
Molekulargewicht |
349.27 g/mol |
IUPAC-Name |
3-[hydroxy-[[(2-phenylacetyl)amino]methyl]phosphoryl]oxybenzoic acid |
InChI |
InChI=1S/C16H16NO6P/c18-15(9-12-5-2-1-3-6-12)17-11-24(21,22)23-14-8-4-7-13(10-14)16(19)20/h1-8,10H,9,11H2,(H,17,18)(H,19,20)(H,21,22) |
InChI-Schlüssel |
PQNMYMXNEUQFAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NCP(=O)(O)OC2=CC=CC(=C2)C(=O)O |
Synonyme |
3-carboxyphenyl phenylacetamidomethylphosphonate m-CPPAMP |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



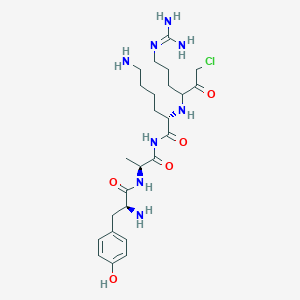

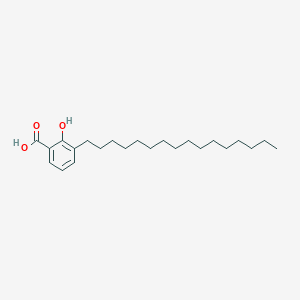

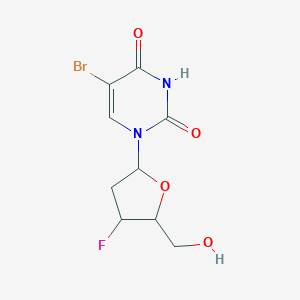
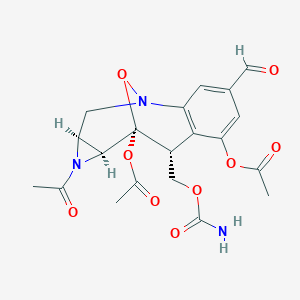

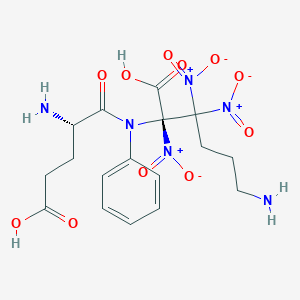
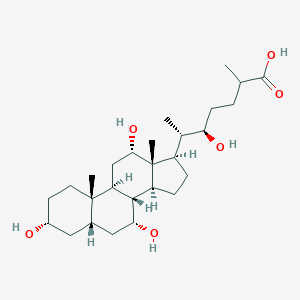
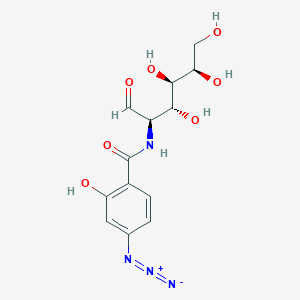
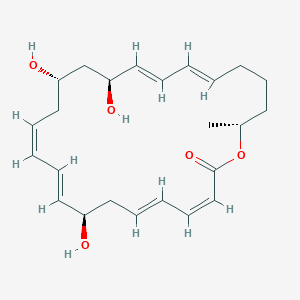
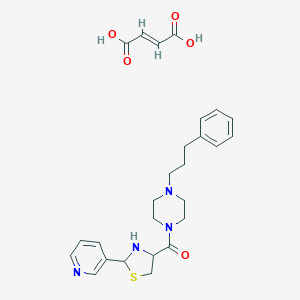
![(2S)-N-[1-[[(3S,6S,8S,12S,13R,16S,17R,20S,23S)-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8,13-di(propan-2-yl)-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-2-hydroxypropanoyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B219402.png)
